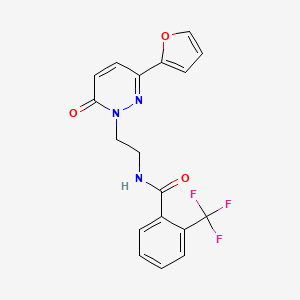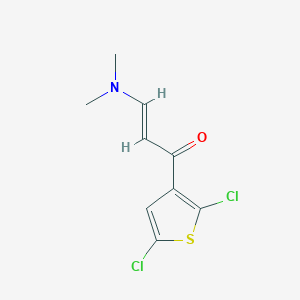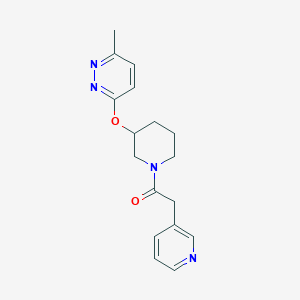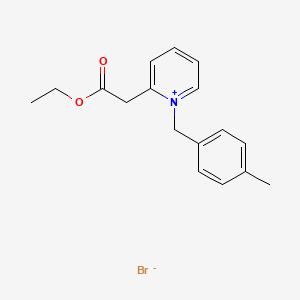
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide (EOPB) is a chemical compound that has recently been the focus of scientific research due to its potential applications in the medical and pharmaceutical fields. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Kröhnke's Salts and Ester Analogs : Pyridinium halides, including compounds structurally related to the chemical of interest, have been utilized in reactions with ethoxymethylidene derivatives of CH acids to afford ethyl(methyl) 2-amino-1-cyanoindolizine-3-carboxylate and ethyl(methyl) 1-cyanoindolizine-3-carboxylate, showcasing their application in the synthesis of heterocyclic compounds (Ponomarenko et al., 2015).
Photophysical Properties
- Dye Synthesis and Absorption Spectra : The compound has been involved in the synthesis of a new biscyanine dye, through reactions with pyridine and 4-methylpyridine, followed by condensation with 4-dimethylaminobenzaldehyde. This study elaborated on the dye's electronic spectrum and performed quantum-chemical simulation of its spatial and electronic structure, indicating the application in dye chemistry and materials science (Yelenich et al., 2016).
Fluorescent Properties
- Solvent-Sensitive Fluorescence : A novel fluorophore structurally similar to the compound of interest has been synthesized, exhibiting solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This has implications for applications in sensors and molecular electronics, as the photophysical properties can be tuned by solvent polarity (Li et al., 2009).
Biological and Pharmacological Activities
- Antibacterial Activity : Pyridinium derivatives, including ones structurally related to the compound , have been explored for their antimicrobial activities. Specifically, certain pyridinium bromide compounds have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Bušić et al., 2017).
Analytical Applications
- Analysis of Thiol-Containing Peptides : Pyridinium-based tags have been designed and applied for the derivatization of thiol-containing peptides, improving ionization efficiency and enabling highly efficient peptide identification in proteome research. This illustrates the utility in mass spectrometry and analytical chemistry for enhancing the detection and analysis of biomolecules (Qiao et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.BrH/c1-3-20-17(19)12-16-6-4-5-11-18(16)13-15-9-7-14(2)8-10-15;/h4-11H,3,12-13H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCLAWLYXVBPS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
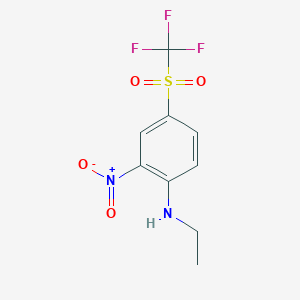
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
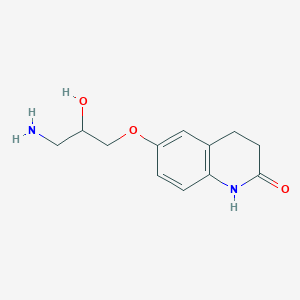
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)
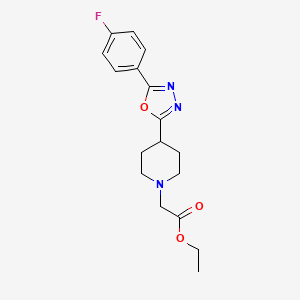

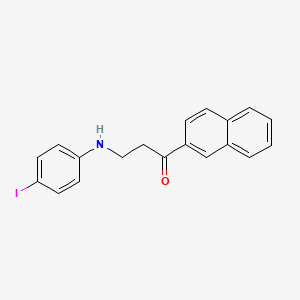
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
